

Application Notes and Protocols for the Determination of γ -Glutamyl Transferase (GGT) Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glutamyl group

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Introduction

Gamma-glutamyl transferase (GGT; EC 2.3.2.2) is a crucial enzyme involved in the transfer of γ -glutamyl functional groups.[1][2] It plays a significant role in the γ -glutamyl cycle, which is essential for glutathione homeostasis and the detoxification of xenobiotics.[3] GGT is predominantly found in the liver, kidney, pancreas, and prostate.[4][5] Elevated serum GGT levels are a sensitive indicator of hepatobiliary diseases such as obstructive liver disease, cirrhosis, and liver tumors.[4][6] Consequently, the quantitative measurement of GGT activity is a valuable diagnostic and research tool.

These application notes provide a detailed protocol for a colorimetric assay to determine GGT activity in various biological samples, including serum, plasma, tissue homogenates, and cell lysates.

Principle of the Assay

The colorimetric assay for GGT activity is based on the ability of GGT to catalyze the transfer of a **γ -glutamyl group** from a chromogenic substrate, L- γ -glutamyl-p-nitroanilide (L- γ -Glutamyl-pNA), to an acceptor molecule, typically glycylglycine. This enzymatic reaction releases the chromophore p-nitroanilide (pNA).[3][5] The rate of pNA formation is directly proportional to the

GGT activity in the sample and can be quantified by measuring the increase in absorbance at a wavelength of 405 nm or 418 nm.[\[4\]](#)[\[7\]](#)

The enzymatic reaction is as follows:

L-γ-Glutamyl-p-nitroanilide + Glycylglycine $\xrightarrow{\text{GGT}}$ L-γ-Glutamyl-glycylglycine + p-Nitroaniline (yellow)

Quantitative Data Summary

The following table summarizes key quantitative parameters of the GGT activity assay based on commercially available kits.

Parameter	Value	Reference
Detection Wavelength	405 - 418 nm	[1] [3] [4]
Assay Temperature	37°C	[1] [3] [4]
Detection Limit	As low as 0.5 mIU	[1] [2]
Linearity Limit	Up to 250 - 399.4 U/L (samples may require dilution)	[8] [9]
pNA Standard Range	0 - 40 nmol/well	[1] [2] [3]

Experimental Protocol

This protocol is a generalized procedure based on common commercially available GGT assay kits.[\[1\]](#)[\[3\]](#)[\[10\]](#) It is recommended to refer to the specific kit manual for detailed instructions.

Materials and Reagents

- 96-well clear flat-bottom microplate
- Microplate reader capable of measuring absorbance at 405 nm or 418 nm
- Incubator set to 37°C
- GGT Assay Buffer

- GGT Substrate (e.g., L-γ-Glutamyl-pNA)
- pNA Standard (e.g., 2 mM solution)
- GGT Positive Control (optional)
- Samples (serum, plasma, tissue homogenate, or cell lysate)
- Ultrapure water

Reagent Preparation

- GGT Assay Buffer: Allow the buffer to warm to room temperature before use.[\[1\]](#)[\[3\]](#)
- GGT Substrate Solution: Reconstitute the GGT substrate with the GGT Assay Buffer as per the kit instructions. Mix well by pipetting; do not vortex.[\[3\]](#) This solution may be unstable at room temperature, so it should be kept on ice during use and stored at -20°C for long-term storage, protected from light.[\[1\]](#)[\[3\]](#)
- pNA Standard Curve: Prepare a fresh series of pNA standards by diluting the stock pNA standard solution with GGT Assay Buffer. For example, to generate standards of 0, 8, 16, 24, 32, and 40 nmol/well, add 0, 4, 8, 12, 16, and 20 µL of a 2 mM pNA standard solution to separate wells.[\[1\]](#)[\[2\]](#)[\[3\]](#) Adjust the final volume of each standard to 100 µL with GGT Assay Buffer.[\[1\]](#)[\[3\]](#)
- GGT Positive Control: If using, reconstitute the positive control with ultrapure water or as specified in the manual. Keep on ice during preparation.[\[1\]](#)[\[3\]](#)

Sample Preparation

- Serum and Plasma: Serum or heparinized plasma can often be used directly. Avoid using other anticoagulants as they may inhibit enzyme activity.[\[5\]](#)[\[11\]](#) If high GGT activity is expected, dilute the sample with GGT Assay Buffer.[\[3\]](#) A typical volume is 10 µL per well.[\[1\]](#)[\[3\]](#)
- Tissue Homogenate: Rinse the tissue with ice-cold PBS to remove red blood cells. Homogenize the tissue (e.g., 10 mg) in approximately 200 µL of ice-cold GGT Assay Buffer.

[3][10] Centrifuge at 10,000-13,000 x g for 10-15 minutes at 4°C to remove insoluble material.[3][10] Collect the supernatant for the assay.

- Cell Lysate: Resuspend cells (e.g., 1×10^6) in ice-cold GGT Assay Buffer. Homogenize and centrifuge to pellet cell debris. Use the supernatant for the assay.[3]

It is recommended to test several dilutions for unknown samples to ensure the readings fall within the linear range of the standard curve.[3]

Assay Procedure

- Standard and Sample Addition: Add 100 μ L of each pNA standard dilution to the designated wells of the 96-well plate. Add 10 μ L of your prepared samples and positive control to their respective wells.[1]
- Reaction Initiation: Add 90 μ L of the GGT Substrate Solution to each well containing the samples and positive control. Do not add the substrate solution to the pNA standard wells.[1][3]
- Incubation and Measurement:
 - Kinetic Method (Recommended): Immediately measure the absorbance at 418 nm (or 405 nm) at 37°C every 3-5 minutes for 30-60 minutes.[1][2][10] The kinetic method is preferred as it allows for the identification of the linear reaction range.[10]
 - Endpoint Method: If a kinetic reading is not possible, take an initial absorbance reading (A_0) after a brief incubation of 3 minutes at 37°C.[1][2] Then, incubate the plate for an additional 30 minutes to 2 hours at 37°C and take a final absorbance reading (A_1).[1][2] The incubation time will depend on the GGT activity in the samples.[1]
- Standard Curve Measurement: For the pNA standard curve wells, measure the absorbance at 418 nm.[1]

Data Analysis

- Standard Curve: Plot the absorbance values of the pNA standards against their known concentrations (nmol/well). Generate a linear regression equation ($y = mx + c$).

- Calculate GGT Activity:
 - For the endpoint method, calculate the change in absorbance (ΔOD) = $A_1 - A_0$.
 - For the kinetic method, determine the rate of absorbance change per minute ($\Delta OD/\text{min}$) from the linear portion of the reaction curve.
 - Use the standard curve to determine the amount of pNA (B, in nmol) generated by the GGT in your samples.
 - The GGT activity can be calculated using the following formula:

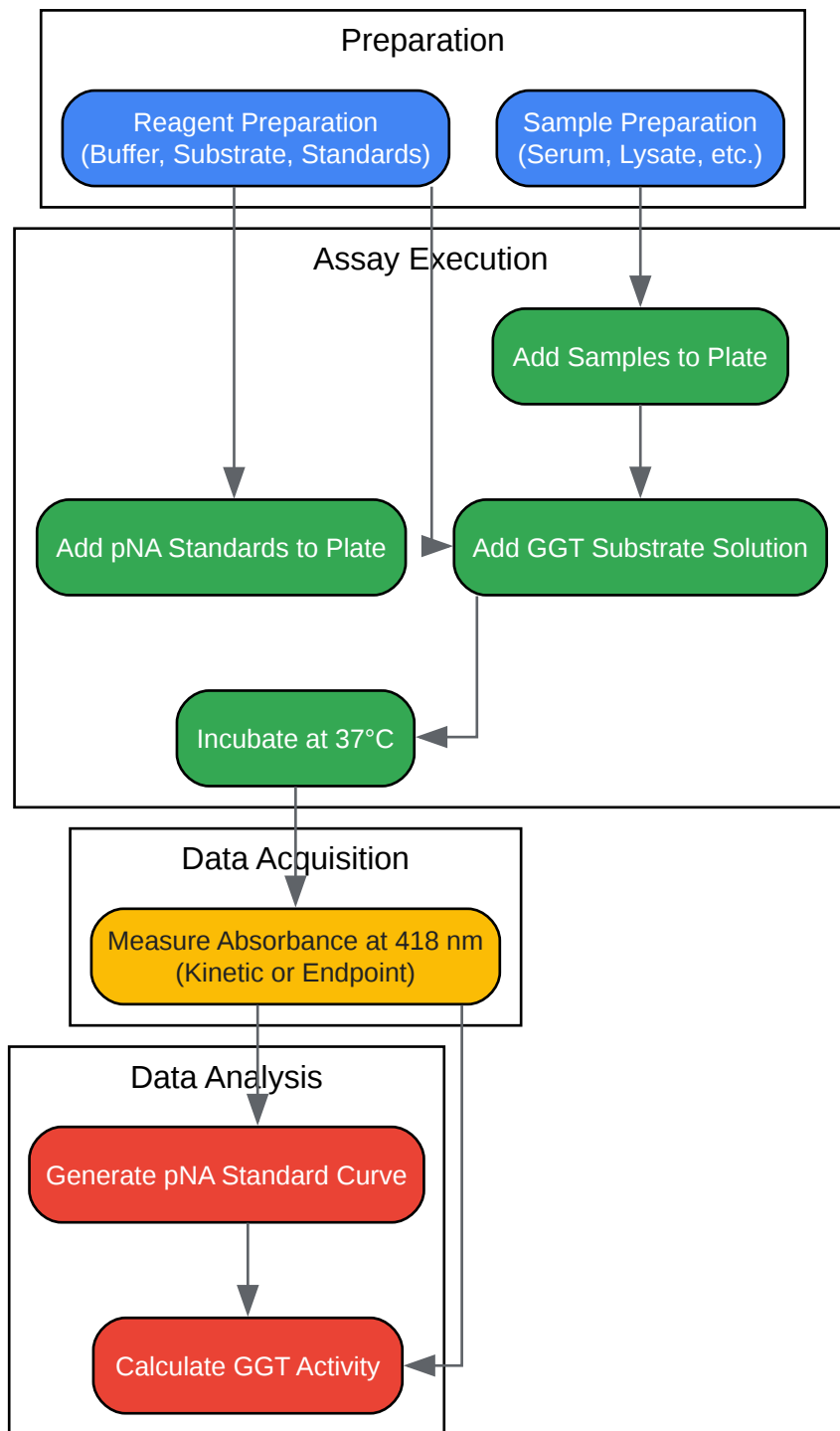
$$\text{GGT Activity (nmol/min/mL or mU/mL)} = (B / (T \times V)) \times D$$

Where:

- B is the amount of pNA from the standard curve (nmol).
- T is the reaction time in minutes.
- V is the sample volume in mL (e.g., 0.01 mL).
- D is the sample dilution factor.
- Unit Definition: One unit (U) of GGT is defined as the amount of enzyme that generates 1.0 μmol of pNA per minute at 37°C.[\[1\]](#)[\[3\]](#)

Visualization of the Experimental Workflow

GGT Activity Assay Workflow

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Caption: Workflow for the colorimetric GGT activity assay.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Determination of γ -Glutamyl Transferase (GGT) Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10760016#protocol-for-glutamyl-transferase-activity-assay]

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